N-(3,4-dimethoxybenzyl)cyclopentanamine
Overview
Description
N-(3,4-dimethoxybenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxybenzyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 203.28 g/mol. The compound features a cyclopentanamine moiety attached to a 3,4-dimethoxybenzyl group, which enhances its solubility and stability in biological systems. Its hydrochloride form further increases its solubility in aqueous environments, making it suitable for various pharmacological studies.
The biological activity of this compound is primarily attributed to its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter pathways, indicating possible neuropharmacological applications. The presence of the amine group suggests that it could act as a ligand for various receptors involved in neurotransmission.
Neuropharmacology
Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential effects on:
- Serotonin Receptors : Initial findings suggest that the compound may modulate serotonin receptor activity, which is crucial for mood regulation and various neurological functions.
- Dopaminergic Systems : The compound's structure suggests potential interactions with dopaminergic pathways, which could be relevant for conditions like Parkinson's disease and schizophrenia.
Cytotoxicity and Enzyme Inhibition
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, similar compounds have demonstrated:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structural features have been reported as potent AChE inhibitors, which could have implications for Alzheimer's disease treatment .
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are essential for combating oxidative stress-related diseases .
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated a dose-dependent increase in serotonin levels, suggesting that the compound may enhance serotonergic transmission.
Study 2: Cytotoxic Potential
In another study focusing on related compounds, researchers evaluated the cytotoxic effects against human cancer cell lines. The findings revealed that compounds with similar structures exhibited IC50 values in the micromolar range against several cancer types, highlighting the potential therapeutic applications of this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
Cyclopropyl-(3,4-dimethoxy-benzyl)-amine | Cyclopropyl group instead of cyclopentyl | Different pharmacokinetics |
Benzyl-(3,4-dimethoxy-benzyl)-amine | No cycloalkane group | Lacks steric effects |
Phenethyl-(3,4-dimethoxy-benzyl)-amine | Phenethyl group instead of cyclopentyl | May exhibit different receptor affinities |
This table illustrates how variations in structure can influence biological activity and pharmacokinetics.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPREDSGRRLUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354521 | |
Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356091-42-4 | |
Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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